Ugaxanthone Ugaxanthone Ugaxanthone belongs to the class of organic compounds known as 4-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 4-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. Ugaxanthone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ugaxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, ugaxanthone can be found in fruits. This makes ugaxanthone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 13179-11-8
VCID: VC20944916
InChI: InChI=1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13(21)14-15(22)10-5-6-11(19)16(23)18(10)24-17(9)14/h3,5-7,19-21,23H,4H2,1-2H3
SMILES: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O)O)C
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol

Ugaxanthone

CAS No.: 13179-11-8

Cat. No.: VC20944916

Molecular Formula: C18H16O6

Molecular Weight: 328.3 g/mol

* For research use only. Not for human or veterinary use.

Ugaxanthone - 13179-11-8

Specification

Description Ugaxanthone belongs to the class of organic compounds known as 4-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 4-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. Ugaxanthone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ugaxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, ugaxanthone can be found in fruits. This makes ugaxanthone a potential biomarker for the consumption of this food product.
CAS No. 13179-11-8
Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
IUPAC Name 1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one
Standard InChI InChI=1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13(21)14-15(22)10-5-6-11(19)16(23)18(10)24-17(9)14/h3,5-7,19-21,23H,4H2,1-2H3
Standard InChI Key ZZUFNBISWJNCEE-UHFFFAOYSA-N
SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O)O)C
Canonical SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O)O)C
Appearance Yellow powder

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